ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate
Description
This compound (CAS: 299951-55-6) features a 2H-chromen-2-one (coumaranone) core substituted with a hydroxy group at position 4, methoxy at position 7, and propyl at position 4. The furan-2-carboxylate ester at position 3 distinguishes it from simpler coumarin derivatives. Its molecular formula is C₂₀H₂₀O₆, with a molar mass of 356.37 g/mol .
Properties
Molecular Formula |
C20H20O7 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propylchromen-3-yl)furan-2-carboxylate |
InChI |
InChI=1S/C20H20O7/c1-4-6-11-9-12-16(10-15(11)24-3)27-20(23)17(18(12)21)13-7-8-14(26-13)19(22)25-5-2/h7-10,21H,4-6H2,1-3H3 |
InChI Key |
SIQUVPQVKPGTBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC(=O)C(=C2O)C3=CC=C(O3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of a chromene derivative with a furan carboxylic acid in the presence of a catalyst such as triethylamine in dichloromethane . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and reduce production costs. Enzymatic catalysis using lipase in ionic liquids has been explored for similar compounds, offering a greener alternative to traditional chemical methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Variations and Key Substituents
The following table highlights critical differences between the target compound and analogs:
Physicochemical Properties
- Lipophilicity : The target compound’s propyl and methoxy groups balance polarity, whereas the hexyl chain in 670242-06-5 significantly increases logP .
- Solubility: The 4-hydroxy group in the target compound enhances water solubility compared to non-hydroxylated analogs like 670242-06-5 .
- Stability: The 2-oxo coumaranone core may exhibit different tautomeric behavior and hydrolytic stability compared to 4-oxo coumarins .
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